molecular formula C14H14ClN3O3S B2700375 Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-73-0

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2700375
CAS No.: 946235-73-0
M. Wt: 339.79
InChI Key: BZYIHMIOMRDXSZ-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

    Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in biological activity.

    Reduction: Reduced forms of the compound, which may exhibit different pharmacological properties.

    Substitution: Various substituted derivatives with modified chemical and biological characteristics.

Scientific Research Applications

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole Derivatives: Known for their broad pharmacological activities.

    Benzothiazole Derivatives: Studied for their antimicrobial and anticancer properties.

    Imidazole Derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-21-14(20)18-13-17-10(8-22-13)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYIHMIOMRDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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